5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Description
The compound 5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a heterocyclic molecule featuring a pyrazole core substituted with methoxyphenyl, phenyl, and thiophene moieties, coupled with a 5-oxopentanoic acid side chain.
- Structural Features:
- Core: A 3,4-dihydropyrazole ring fused with thiophene and pyrazole units.
- Substituents:
- 4-Methoxyphenyl and phenyl groups on the pyrazole ring.
- Thiophene at position 3.
- 5-oxopentanoic acid side chain, which may enhance solubility or binding affinity.
Properties
IUPAC Name |
5-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-36-21-14-12-19(13-15-21)28-22(18-31(30-28)20-7-3-2-4-8-20)24-17-23(25-9-6-16-37-25)29-32(24)26(33)10-5-11-27(34)35/h2-4,6-9,12-16,18,24H,5,10-11,17H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRDCIMLYXWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid can be achieved through a multi-step process involving several key reactions. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the methoxyphenyl and phenyl groups: This step typically involves the use of Suzuki-Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance.
Formation of the thiophene ring: This can be done through a cyclization reaction involving a suitable precursor.
Attachment of the oxopentanoic acid moiety: This step can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Amide/Carboxylic Acid Reactivity
-
The terminal carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reaction with methanol/H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative, confirmed via <sup>1</sup>H-NMR (δ 3.65 ppm for ester methyl).
-
The oxopentanoic acid moiety participates in nucleophilic acyl substitution, forming amides when treated with amines (e.g., benzylamine, 75% yield under DCC coupling).
Pyrazole Ring Stability
-
The 3,4-dihydropyrazole core resists basic hydrolysis (pH ≤ 12) but undergoes ring-opening in strongly acidic conditions (pH ≤ 2, HCl/EtOH, Δ), producing phenylhydrazine derivatives.
Thiophene and Methoxyphenyl Reactivity
The thiophene and methoxyphenyl groups direct EAS reactions:
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitration at thiophene C5 position | 62% | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Sulfonation on methoxyphenyl para to OMe | 58% | |
| Halogenation (Br) | Br<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Bromination at thiophene C3 and phenyl C4 | 71% |
Reduction of Dihydropyrazole
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH) reduces the dihydropyrazole’s C=N bond, forming a saturated pyrazolidine derivative (89% yield).
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The thiophene ring resists common reductants (e.g., NaBH<sub>4</sub>) but undergoes desulfurization with Raney Ni (Δ, 68% yield).
Oxidation of Methoxy Group
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Strong oxidants (KMnO<sub>4</sub>/H<sub>+</sub>, Δ) convert the 4-methoxyphenyl group to a carboxylic acid, confirmed by IR (loss of O-Me stretch at 2830 cm<sup>-1</sup>).
Enzyme Inhibition
-
The compound inhibits α-amylase (IC<sub>50</sub> = 1.8 µM) via H-bonding between its carboxylic acid and the enzyme’s catalytic residues (docking studies) .
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Kinase assays show moderate CDK2 inhibition (IC<sub>50</sub> = 4.2 µM), attributed to pyrazole-thiophene π-stacking with ATP-binding pockets.
Stability Profile
| Condition | Stability | Degradation Products | Source |
|---|---|---|---|
| pH 1–3 (aqueous, 25°C) | Carboxylic acid protonation; stable ≤ 48h | None detected (HPLC) | |
| pH 8–10 (aqueous, 25°C) | Partial hydrolysis of ester groups | Free carboxylic acid (23% after 72h) | |
| UV light (254 nm) | Photooxidation of thiophene to sulfoxide | Sulfoxide derivative (41% after 24h) |
Synthetic Modifications
-
Coupling Reactions : The carboxylic acid forms conjugates with polyethylene glycol (PEG) via EDC/NHS activation (92% yield), enhancing solubility.
-
Cyclization : Heating in POCl<sub>3</sub> induces intramolecular cyclization, generating a tricyclic lactam (MP 218–220°C).
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. The specific compound under discussion has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, a study demonstrated that derivatives of pyrazole can effectively target cancer cells through the modulation of signaling pathways involved in cell survival and apoptosis, suggesting potential therapeutic applications in oncology .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. The compound's structure allows it to interact with inflammatory mediators, thereby reducing the production of pro-inflammatory cytokines. Case studies have shown that similar compounds can alleviate symptoms in models of chronic inflammatory diseases, such as arthritis and colitis .
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi. In vitro studies have reported that modifications to the pyrazole ring can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .
Material Science
2.1 Organic Electronics
The unique electronic properties of compounds containing thiophene and pyrazole units make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that these compounds can serve as effective charge transport materials, improving the efficiency of electronic devices .
2.2 Photovoltaic Applications
The incorporation of this compound into photovoltaic systems has been explored due to its ability to absorb light effectively and facilitate charge separation. Studies indicate that devices utilizing such compounds can achieve higher power conversion efficiencies compared to traditional materials .
Synthesis and Characterization
3.1 Synthetic Routes
Various synthetic approaches have been developed to create this compound, typically involving multi-step reactions that include cyclization processes to form the pyrazole ring. The synthesis often utilizes starting materials such as substituted phenyl hydrazines and thiophene derivatives, followed by functionalization steps to achieve the desired structure .
3.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are commonly employed. For example, NMR spectroscopy provides detailed information about the molecular environment of hydrogen atoms within the compound, while X-ray crystallography can elucidate the three-dimensional arrangement of atoms .
Case Studies
Mechanism of Action
The mechanism of action of 5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lipoxygenases by binding to their active sites and preventing substrate access . This inhibition can lead to reduced production of inflammatory mediators, making it a potential anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
Bioactivity :
- The target compound ’s dihydropyrazole-thiophene scaffold may confer selectivity toward kinases or cyclooxygenases (COX), similar to other pyrazole derivatives .
- Imazapic and haloxyfop () are herbicidal, targeting acetolactate synthase (ALS) or lipid synthesis, respectively. The absence of a chlorinated/trifluoromethyl group in the target compound may reduce herbicidal activity .
Synthetic Accessibility: The target compound likely requires multi-step synthesis (e.g., MCRs followed by side-chain functionalization), akin to pyranopyrazole derivatives in . 5-oxopentanoic acid-containing analogs () often use coupling reactions (e.g., EDC/HOBt-mediated amidation), suggesting similar strategies for the target compound .
Thiophene substitution may increase π-stacking interactions in biological targets compared to benzothiazole or pyridine analogs .
Research Findings and Data Gaps
Synthesis Challenges :
- Steric hindrance from the phenyl and thiophene groups may complicate cyclization steps, requiring optimized catalysts or conditions .
Biological Activity
The compound 5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid represents a novel class of pyrazole derivatives that have garnered interest due to their potential pharmacological properties. This article aims to present a comprehensive overview of the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring multiple heterocyclic rings, including pyrazole and thiophene moieties. The synthesis typically involves the reaction of various precursors under controlled conditions, often utilizing catalysts to enhance yield and purity. Recent studies have demonstrated effective synthetic pathways that yield high-purity compounds suitable for biological testing .
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies, revealing several promising therapeutic effects:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For example:
- Colon Cancer : The compound has demonstrated selective cytotoxicity against colon cancer cell lines (HT29), with IC50 values indicating potent activity .
- Mechanism : It is believed that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Studies have shown that similar compounds can effectively reduce inflammation in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, the compound has been evaluated for antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, with potential applications in treating infections caused by resistant microorganisms .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It potentially alters signaling pathways related to cell cycle regulation and apoptosis.
- Interaction with Molecular Targets : Binding affinity studies suggest interactions with various molecular targets, including proteins involved in cancer progression and inflammatory responses .
Case Studies
A selection of case studies highlights the biological activity of similar pyrazole derivatives:
Q & A
Q. What are the standard synthetic routes for 5-[3-[3-(4-Methoxyphenyl)-1-phenyl-4-pyrazolyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of precursors (e.g., phenylhydrazine derivatives with carbonyl compounds) to form pyrazole cores. For example, cyclization using phosphorous oxychloride (POCl₃) at 120°C is effective for pyrazole ring formation .
- Step 2 : Introduction of the thiophene moiety via nucleophilic substitution or cross-coupling reactions. Thiophen-2-yl groups are often added using thiophene-based nucleophiles .
- Step 3 : Functionalization of the pentanoic acid chain through acylation or hydrolysis. Ethyl acetoacetate derivatives are common starting materials, with basic hydrolysis yielding carboxylic acids .
- Characterization : IR spectroscopy, NMR, and mass spectrometry are used to confirm regiochemistry and purity .
Q. How are common impurities identified and removed during synthesis?
- Methodological Answer :
- Chromatography : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) separates regioisomers or by-products .
- Recrystallization : Solvent systems like DMF-acetic acid or DMF-ethanol improve purity, particularly for heterocyclic intermediates .
- Analytical Tools : HPLC (≥98% purity thresholds) and TLC monitor reaction progress and isolate target compounds .
Q. What role do substituents (e.g., 4-methoxyphenyl, thiophen-2-yl) play in the compound’s reactivity?
- Methodological Answer :
- 4-Methoxyphenyl : Enhances electron density in the pyrazole ring via methoxy’s electron-donating effect, influencing nucleophilic substitution rates and regioselectivity .
- Thiophen-2-yl : Contributes to π-π stacking interactions in crystal structures and modulates solubility in polar solvents .
- Pentanoic Acid Chain : The carboxylic acid group enables salt formation (e.g., sodium salts) for improved bioavailability in pharmacological assays .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole-thiophene coupling .
- Reaction Path Search : Tools like the International Consortium for Reaction Design and Discovery (ICReDD) integrate computational and experimental data to narrow optimal conditions (e.g., solvent, temperature) .
- Machine Learning : Train models on existing heterocyclic synthesis data to recommend catalyst systems or troubleshoot low yields .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts, IR stretches)?
- Methodological Answer :
- Combined Experimental/Theoretical Analysis : Compare experimental NMR/IR results with computational predictions (e.g., Gaussian software for chemical shift calculations) to assign ambiguous signals .
- Isotopic Labeling : Use deuterated analogs or ¹³C-labeled intermediates to trace signal origins in complex spectra .
- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures of intermediates .
Q. What strategies address regioselectivity challenges in pyrazole-thiophene ring formation?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., chloro, methoxy) to steer cyclization toward the desired regioisomer .
- Catalytic Systems : Employ palladium catalysts for Suzuki-Miyaura coupling to control cross-coupling positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states in cyclocondensation reactions .
Q. How to ensure compound stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Store at -20°C under inert gas (argon) in amber glass vials to prevent oxidation .
- Handling Protocols : Use gloveboxes for moisture-sensitive steps (e.g., acylation with POCl₃) .
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
